Shikonin, also known as Shikalkin, is a naturally occurring red-violet naphthoquinone pigment predominantly found in the roots of certain Boraginaceae plants, such as Lithospermum erythrorhizon and Arnebia euchroma [, , ]. Traditionally, it has been used as a dye and in Chinese medicine for its anti-inflammatory, wound healing, and antibacterial properties [, , ]. In modern scientific research, shikonin has emerged as a promising compound with diverse biological activities, garnering attention for its potential applications in various fields [, ].
Synthesis Analysis
While shikonin can be extracted from natural sources, achieving high yields is challenging. Consequently, researchers have focused on developing efficient methods for its synthesis. One approach involves the use of plant cell cultures, providing a controlled environment for shikonin production []. These cultures are often elicited by various factors like fungal elicitors, metal ions, and plant hormones to enhance shikonin biosynthesis [].
Molecular Structure Analysis
Shikonin readily undergoes chemical reactions due to its reactive naphthoquinone core and side chain functionalities. Acylation is a common modification, where different acyl groups are introduced into the shikonin structure, leading to a variety of derivatives with distinct biological profiles [, , ].
Mechanism of Action
Shikonin exhibits a multifaceted mechanism of action, interacting with various cellular targets and signaling pathways. A prominent mechanism involves its ability to generate reactive oxygen species (ROS), leading to oxidative stress and inducing apoptosis in cancer cells [, , , , ]. Furthermore, shikonin has been shown to interact with key signaling pathways, including the NF-κB pathway, influencing inflammation and cell survival [, , , , , ].
Physical and Chemical Properties Analysis
Shikonin is a highly lipophilic compound, exhibiting limited solubility in water []. Its characteristic red-violet color is attributed to its naphthoquinone structure, which absorbs light in the visible spectrum []. The acyl side chain contributes to the diversity of shikonin derivatives, impacting their physical and chemical properties, including solubility and stability [].
Applications
Anticancer Activity: Shikonin exhibits promising anticancer activity against various cancer types, including melanoma, leukemia, colorectal cancer, and glioblastoma [, , , , , , , , , , , ]. Its ability to induce apoptosis, inhibit proliferation, and suppress tumor growth makes it a potential candidate for developing novel anticancer therapies [, , , , , , , , , , , ].
Anti-Inflammatory Activity: Shikonin possesses potent anti-inflammatory properties, effectively suppressing the production of proinflammatory cytokines and mediating the activation of inflammasomes [, , , , , , , ]. These attributes suggest its potential for treating inflammatory diseases like arthritis [, , , , ].
Antimicrobial Activity: Shikonin demonstrates significant antibacterial and antiviral activity against a broad spectrum of microorganisms [, , ]. This property highlights its potential as a natural antimicrobial agent, particularly in combating foodborne pathogens [].
Wound Healing: Shikonin has long been recognized for its wound healing properties, promoting tissue repair and regeneration [, , ]. Its ability to stimulate cell proliferation and angiogenesis contributes to its effectiveness in wound healing applications [, , ].
Future Directions
Clinical Trials: While preclinical studies have shown promising results, more clinical trials are needed to evaluate the efficacy and safety of shikonin for human use [].
Drug Delivery Systems: Due to its limited water solubility, exploring novel drug delivery systems, such as liposomes or nanoparticles, could enhance shikonin's bioavailability and therapeutic efficacy [].
Mechanism of Action: Further research is required to fully elucidate the molecular mechanisms underlying shikonin's diverse biological activities, particularly its interactions with specific cellular targets and signaling pathways [].
Structure-Activity Relationship: Investigating the structure-activity relationship of various shikonin derivatives could lead to the development of more potent and selective therapeutic agents [].
Combinatorial Therapies: Exploring the potential of shikonin in combination with existing therapies, such as chemotherapy or immunotherapy, could enhance treatment outcomes [].
Related Compounds
Acetylshikonin
Compound Description: Acetylshikonin is a naturally occurring shikonin derivative found in the roots of Lithospermum erythrorhizon and other Boraginaceae plants. It exhibits anti-tumor, anti-inflammatory, and wound healing properties. [, , , , , ]
Relevance: Structurally similar to shikonin, acetylshikonin differs by an acetyl group at the hydroxyl group on its side chain. It exhibits similar but often less potent biological activities compared to shikonin. [, , , ]
Deoxyshikonin
Compound Description: Deoxyshikonin is a shikonin analog and a natural naphthoquinone pigment found in plants like Arnebia euchroma. It demonstrates anti-tumor activity, particularly against colorectal cancer, by downregulating the PI3K/Akt/mTOR pathway. [, , ]
Relevance: Deoxyshikonin is structurally very similar to shikonin, lacking only a hydroxyl group. It shares shikonin's anti-tumor properties, although its potency and mechanisms may differ. [, , ]
Isobutyrylshikonin
Compound Description: Isobutyrylshikonin, a naturally occurring ester derivative of shikonin, is found in the roots of Lithospermum erythrorhizon. It displays anti-tumor and anti-inflammatory properties. [, , , ]
Relevance: Isobutyrylshikonin differs from shikonin by an isobutyryl group instead of a hydroxyl group on the side chain. It demonstrates potent cytotoxic activity against various cancer cell lines, sometimes exceeding that of shikonin. [, , , ]
β,β-Dimethylacrylshikonin
Compound Description: β,β-Dimethylacrylshikonin is a naturally occurring shikonin derivative found in the roots of Lithospermum erythrorhizon. It exhibits antitumor activity and acts as a potent radiosensitizer, enhancing the effects of ionizing radiation in cancer cells. [, , , ]
Relevance: β,β-Dimethylacrylshikonin is structurally similar to shikonin, with a β,β-dimethylacrylyl group replacing the hydroxyl group on the side chain. It exhibits similar but sometimes more potent biological activities compared to shikonin, particularly in sensitizing cancer cells to radiation therapy. [, , , ]
Isovalerylshikonin
Compound Description: Isovalerylshikonin is a shikonin derivative found in Lithospermum erythrorhizon and other Boraginaceae plants. It exhibits anti-tumor and anti-inflammatory activities. [, , ]
Relevance: Structurally similar to shikonin, isovalerylshikonin has an isovaleryl group replacing the hydroxyl group on the side chain. It shows comparable cytotoxic and anti-inflammatory effects to shikonin. [, , ]
β-Hydroxyisovalerylshikonin
Compound Description: β-Hydroxyisovalerylshikonin is a naturally occurring shikonin derivative found primarily in Lithospermum erythrorhizon. []
Relevance: Structurally similar to shikonin, β-Hydroxyisovalerylshikonin has a β-hydroxyisovaleryl group instead of a hydroxyl group on the side chain. It is a major shikonin derivative found in Lithospermum erythrorhizon alongside acetylshikonin. []
2-Methylbutyrylshikonin
Compound Description: 2-Methylbutyrylshikonin is a shikonin derivative found in Lithospermum erythrorhizon and exhibits anti-tumor activity. []
Relevance: Structurally similar to shikonin, 2-Methylbutyrylshikonin possesses a 2-methylbutyryl group instead of a hydroxyl group on its side chain. It demonstrates potent cytotoxic activity against various leukemia cell lines. []
Propionylshikonin
Compound Description: Propionylshikonin is a shikonin derivative found in Echium italicum. []
Relevance: Structurally similar to shikonin, propionylshikonin has a propionyl group substituting the hydroxyl group on the side chain. It is one of the nine shikonin derivatives isolated from Echium italicum. []
Tiglylshikonin
Compound Description: Tiglylshikonin is a shikonin derivative identified in Echium italicum. []
Relevance: Structurally similar to shikonin, tiglylshikonin possesses a tiglyl group instead of a hydroxyl group on the side chain. It is one of the nine shikonin derivatives isolated from Echium italicum. []
Angelylshikonin
Compound Description: Angelylshikonin is a shikonin derivative identified in Echium italicum. []
Relevance: Structurally similar to shikonin, angelylshikonin features an angeloyl group instead of a hydroxyl group on the side chain. It is one of the nine shikonin derivatives isolated from Echium italicum. []
Compound Description: α-Methyl-n-butyrylshikonin is a shikonin derivative that inhibits platelet aggregation. []
Relevance: Structurally similar to shikonin, α-Methyl-n-butyrylshikonin differs by an α-methyl-n-butyryl group instead of a hydroxyl group on the side chain. It is a potent inhibitor of platelet aggregation, indicating potential antithrombotic activity. []
Compound Description: Cyclopropylshikonin is a synthetic shikonin derivative that exhibits anti-inflammatory effects on human chondrocytes, particularly in the context of osteoarthritis. []
Relevance: Structurally similar to shikonin, cyclopropylshikonin possesses a cyclopropyl group replacing the hydroxyl group on the side chain. This modification influences its anti-inflammatory activity, particularly in cartilage cells. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
T-5224 is an inhibitor of c-fos/activator protein 1 (AP-1). It inhibits the DNA binding activity of c-fos/AP-1 without affecting the activity of C/EBPα, ATF2, MyoD, Sp1, and NF-κB/p65 in vitro. It shows inhibitory activity in a c-fos/AP-1 promoter luciferase assay without changing c-fos family protein expression levels in TNF-α-stimulated NIH/3T3 cells. Administration of T-5224 (30 mg/kg) inhibits the development of collagen-induced arthritis in mice through reduction of IL-1β production, neutrophil infiltration, and synovial cell proliferation. It reduces the inflammatory cytokine response in LPS-challenged mice, lowering levels of TNF-α and HMGB1 in the serum and MIP-1α and MCP-1 in the liver. T-5224 reduces in vivo necrosis of liver tissue and improves survival rates in LPS-challenged mice. T-5224 also exhibits anticancer activity, reducing proliferation and migration of HSC-3-M3 head and neck squamous carcinoma cells in vitro and the number of metastases in an HSC-3-M3 orthotopic xenograft model in vivo. A selective inhibitor of c-Fos/activator protein (AP)-1, attenuates lipopolysaccharide-induced liver injury in mice T-5224 is a selective inhibitor of c-Fos/activator protein-1. T-5224 ameliorates liver injury and improves survival through decreasing production of proinflammatory cytokines and chemokines in endotoxemic mice. T-5224 has been investigated in phase II human clinical trials. T-5224 may be a promising new treatment for septic kidney injury. Activator protein 1 (AP-1) is a pivotal transcription factor that regulates a wide range of cellular processes including proliferation, apoptosis, differentiation, survival, cell migration, and transformation.
T5601640 is an inhibitor of LIM kinase 2 (LIMK2) that inhibits LIMK2-mediated cofilin phosphorylation. It reduces the levels of phosphorylated cofilin (p-cofilin) in mouse embryonic fibroblasts (MEF) lacking neurofibromin (Nf1-/-; IC50 = 30 µM), which normally have high levels of p-cofilin. T5601640 (50 µM) decreases actin stress fiber formation, inhibits cell migration, and inhibits colony formation of Nf1-/- MEF cells. It inhibits proliferation of ST88-14, U87, and PANC-1 cells with IC50 values of 18.3, 7.4, and 35.2 µM, respectively, and also decreases p-cofilin levels by 20, 24, and 46%, respectively. Oral gavage administration of T5601640 (60 mg/kg) decreases tumor volume and cofilin phosphorylation in a PANC-1 nude mouse xenograft model. T-5601640 is a selective LIM kinase 2 (LIMK2) inhibitor.
T-5971079 is an inhibitors of Schistosoma mansoni HDAC8. S. mansoni histone deacetylase 8 (smHDAC8) is a potential target for antiparasitic therapy. Schistosomiasis, caused by S. mansoni, is a tropical disease that affects over 200 million people worldwide.
Novel inhibitor of MyD88-dependent signaling pathways, disrupting MyD88 homodimeric formation, which is critical for its signaling function T6167923 is an inhibitor of MyD88-dependent signaling pathways. It acts by disrupting MyD88 homodimeric formation, which is critical for its signaling function.